REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9](C(OC)=O)[CH:8]2[CH2:14][CH:4]([CH:5](C(OC)=O)[C:6]([OH:19])=[C:7]2C(OC)=O)[C:3]=1C(OC)=O.Cl.O.C(O)(=O)C>CC(C)=O>[CH:4]12[CH2:14][CH:8]([CH2:7][C:6](=[O:19])[CH2:5]1)[CH2:9][C:2](=[O:1])[CH2:3]2
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Name
|
tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2C(C(=C(C(C1C(=O)OC)C2)C(=O)OC)O)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling at room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with an aqueous saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
the salts which precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
Concentration of the filtrate and washing with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC(C1)=O)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |